molecular formula C9H10O2 B12879890 7-Methyl-2,3-dihydrobenzofuran-5-ol

7-Methyl-2,3-dihydrobenzofuran-5-ol

Cat. No.: B12879890
M. Wt: 150.17 g/mol
InChI Key: HJBHHNMKQQPLFC-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydrobenzofuran-5-ol is a derivative of benzofuran, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to possess significant pharmacological properties, including antimicrobial, anticancer, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydrobenzofuran-5-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the benzofuran ring .

Scientific Research Applications

7-Methyl-2,3-dihydrobenzofuran-5-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Comparison

Compared to other benzofuran derivatives, 7-Methyl-2,3-dihydrobenzofuran-5-ol is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. For example, the presence of a methyl group at the 7-position may enhance its lipophilicity and improve its ability to penetrate cell membranes .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C9H10O2/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,10H,2-3H2,1H3

InChI Key

HJBHHNMKQQPLFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCC2)O

Origin of Product

United States

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